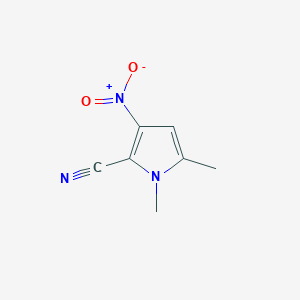![molecular formula C9H11NO3S B8025913 1-[(Ethoxymethyl)sulfanyl]-4-nitrobenzene](/img/structure/B8025913.png)
1-[(Ethoxymethyl)sulfanyl]-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Ethoxymethyl)sulfanyl]-4-nitrobenzene is an organic compound characterized by the presence of an ethoxymethyl group attached to a sulfanyl group, which is further connected to a nitrobenzene ring
Preparation Methods
The synthesis of 1-[(Ethoxymethyl)sulfanyl]-4-nitrobenzene typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the ethoxymethyl sulfanyl group and the nitrobenzene ring.
Reaction Conditions: The ethoxymethyl group is introduced via an alkylation reaction, where ethoxymethyl chloride reacts with a thiol compound under basic conditions to form the ethoxymethyl sulfanyl intermediate.
Coupling Reaction: The intermediate is then coupled with a nitrobenzene derivative through a nucleophilic substitution reaction, typically using a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-[(Ethoxymethyl)sulfanyl]-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions, often using alkyl halides or aryl halides in the presence of a base.
Scientific Research Applications
1-[(Ethoxymethyl)sulfanyl]-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1-[(Ethoxymethyl)sulfanyl]-4-nitrobenzene involves its interaction with various molecular targets:
Molecular Targets: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential antimicrobial or anticancer effects.
Pathways: The compound may inhibit specific enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic sites in proteins or DNA.
Comparison with Similar Compounds
1-[(Ethoxymethyl)sulfanyl]-4-nitrobenzene can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-[(Methoxymethyl)sulfanyl]-4-nitrobenzene and 1-[(Butoxymethyl)sulfanyl]-4-nitrobenzene share similar structural features but differ in the length and nature of the alkoxy group.
Uniqueness: The ethoxymethyl group in this compound provides a balance between hydrophobicity and reactivity, making it a versatile intermediate for various chemical transformations.
Properties
IUPAC Name |
1-(ethoxymethylsulfanyl)-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-2-13-7-14-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHFVXVUSPJTQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCSC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
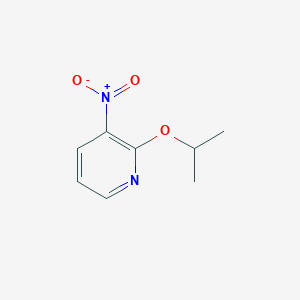
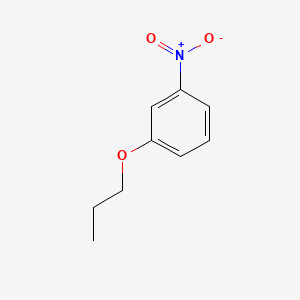

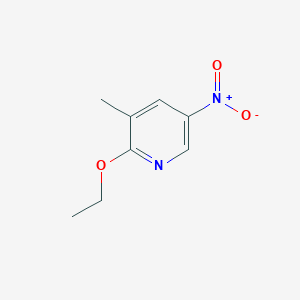
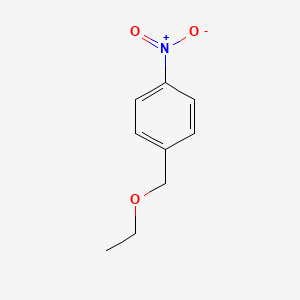
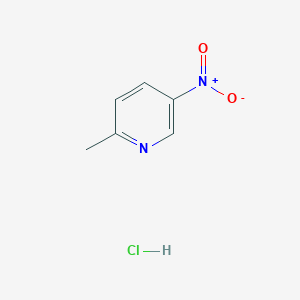
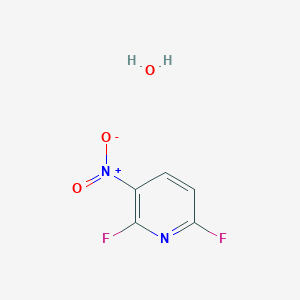
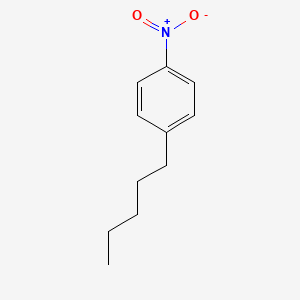
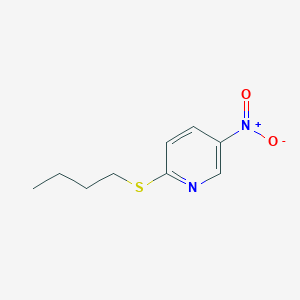
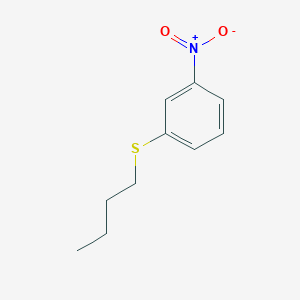
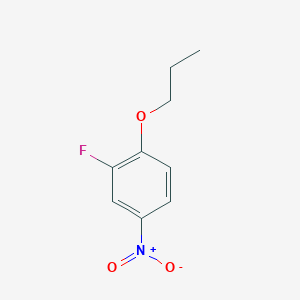
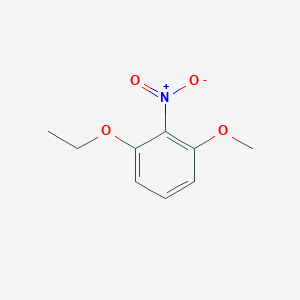
![Ethyl[(2-fluoro-6-nitrophenyl)methyl]amine](/img/structure/B8025927.png)
